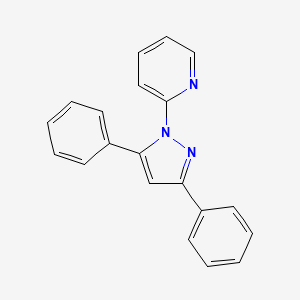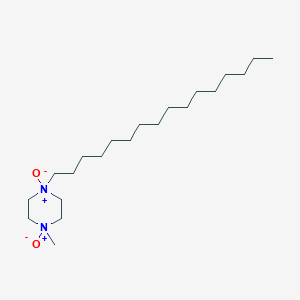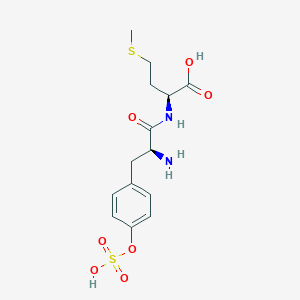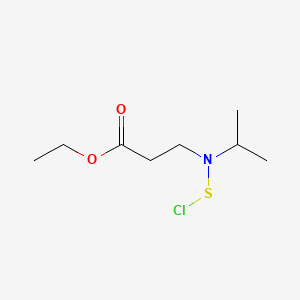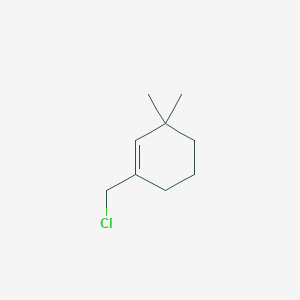
1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloromethyl group and two methyl groups at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene typically involves the chloromethylation of 3,3-dimethylcyclohexene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield by facilitating the transfer of reactants between different phases.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those requiring specific structural motifs.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Chloromethylbenzene: Similar in having a chloromethyl group but differs in the aromatic ring structure.
3,3-Dimethylcyclohexene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1,1-Bis(chloromethyl)ethylene: Contains two chloromethyl groups, leading to different reactivity and applications.
Uniqueness: 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene is unique due to its combination of a cyclohexene ring with a chloromethyl group and two methyl groups. This structure provides a balance of reactivity and stability, making it versatile for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
76380-57-9 |
|---|---|
Molekularformel |
C9H15Cl |
Molekulargewicht |
158.67 g/mol |
IUPAC-Name |
1-(chloromethyl)-3,3-dimethylcyclohexene |
InChI |
InChI=1S/C9H15Cl/c1-9(2)5-3-4-8(6-9)7-10/h6H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
IUOZBCBVPJAMLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=C1)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


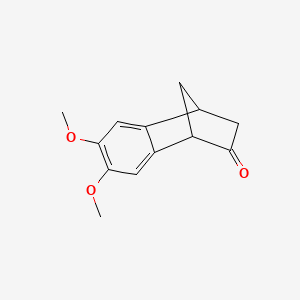
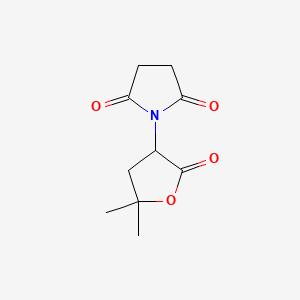
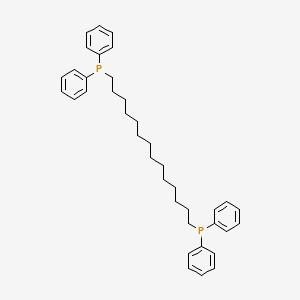
![N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B14431643.png)
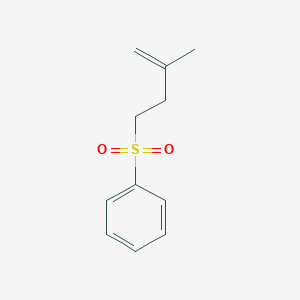
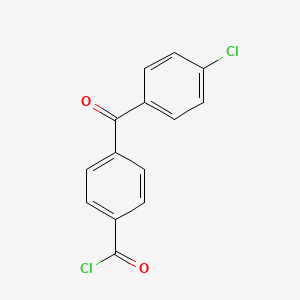
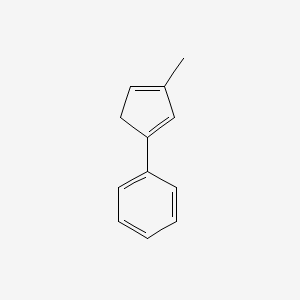
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
